2H-3,9a-Methano-1-benzoxepin-2-one, octahydro-3,6,6-trimethyl-
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Overview
Description
2H-3,9a-Methano-1-benzoxepin-2-one, octahydro-3,6,6-trimethyl- is a complex organic compound with the molecular formula C15H26O This compound is known for its unique structure, which includes a methano bridge and a benzoxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,9a-Methano-1-benzoxepin-2-one, octahydro-3,6,6-trimethyl- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the benzoxepin ring. The methano bridge is then introduced through a series of reactions involving the addition of methylene groups.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-3,9a-Methano-1-benzoxepin-2-one, octahydro-3,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxepin ring, often using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, alkyl halides, solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2H-3,9a-Methano-1-benzoxepin-2-one, octahydro-3,6,6-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-3,9a-Methano-1-benzoxepin-2-one, octahydro-3,6,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dihydroagarofuran: Shares a similar benzoxepin ring structure but differs in the substitution pattern and functional groups.
β-Dihydroagarofuran: Another related compound with a similar core structure but different stereochemistry and substituents.
Uniqueness
2H-3,9a-Methano-1-benzoxepin-2-one, octahydro-3,6,6-trimethyl- is unique due to its specific combination of a methano bridge and a benzoxepin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65652-29-1 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5,5,9-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-10-one |
InChI |
InChI=1S/C14H22O2/c1-12(2)6-4-7-14-9-13(3,11(15)16-14)8-5-10(12)14/h10H,4-9H2,1-3H3 |
InChI Key |
VRQWRNHXOFFNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC23C1CCC(C2)(C(=O)O3)C)C |
Origin of Product |
United States |
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